2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
The compound “2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid” is a complex organic molecule. It contains a propanoic acid moiety (a carboxylic acid with a three-carbon chain), a nitro group (NO2), a trifluoropropoxy group (C3H6OF3), and a pyrazol group (a five-membered ring containing two nitrogen atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the nitro group, the trifluoropropoxy group, and the pyrazol group onto the propanoic acid moiety. Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . The trifluoropropoxy group and the pyrazol group would likely require more specialized synthetic techniques .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The nitro group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule . The trifluoropropoxy group could potentially introduce steric hindrance, affecting the molecule’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the trifluoropropoxy group, and the pyrazol group. Nitro compounds are known to participate in a variety of reactions, including reductions and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility and boiling point . The trifluoropropoxy group could also influence the compound’s volatility and reactivity .Properties
IUPAC Name |
2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c1-9(2,8(17)18)15-5-6(16(19)20)7(14-15)21-4-3-10(11,12)13/h5H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTQXGZHJYHWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C(=N1)OCCC(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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